molecular formula C13H26O3 B142851 Methyl 3-hydroxydodecanoate CAS No. 72864-23-4

Methyl 3-hydroxydodecanoate

Cat. No. B142851
CAS RN: 72864-23-4
M. Wt: 230.34 g/mol
InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxydodecanoate is a compound that can be synthesized through various chemical processes. It is a type of fatty acid methyl ester with a hydroxyl group on the third carbon of the dodecanoic acid chain. This compound is of interest due to its potential applications in the production of polymers, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of methyl 3-hydroxydodecanoate and related compounds has been explored in several studies. For instance, a novel method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methyl esters, which include methyl 3-hydroxydodecanoate, was developed using hydrolytic degradation of polyhydroxyalkanoate synthesized by Pseudomonas putida . Additionally, the synthesis of methyl 3-hydroxytetradecanoate, a similar compound, was achieved using porcine pancreas lipase catalyzed hydrolysis, demonstrating the potential for enzymatic methods in producing such compounds .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxydodecanoate includes a hydroxyl group that imparts certain chemical properties, such as increased polarity compared to its non-hydroxylated counterparts. The presence of this functional group can influence the interfacial behavior of the molecule, as observed in studies of methyl hydroxyhexadecanoates, which are structurally related .

Chemical Reactions Analysis

Methyl 3-hydroxydodecanoate can undergo various chemical reactions due to the presence of both ester and hydroxyl functional groups. For example, the hydroxyl group can be involved in reactions such as esterification and oxidation, while the ester group can participate in hydrolysis and transesterification reactions. The synthesis of methyl 16-trideuteriohexadecanoate, although not the same compound, provides insight into the types of reactions that can be performed on similar methyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxydodecanoate are influenced by its molecular weight and functional groups. For instance, the study on polymers from fatty acids, including methyl ω-hydroxytetradecanoic acid, reveals how molecular weight affects the material's tensile properties and thermal behavior . The brittleness or ductility of the material can be adjusted by altering the molecular weight, which is relevant for the application of methyl 3-hydroxydodecanoate in polymer synthesis.

Scientific Research Applications

  • Chemical Analysis and Lipopolysaccharide Determination Methyl 3-hydroxydodecanoate and related compounds have been utilized in the chemical analysis of lipopolysaccharides. Techniques such as gas chromatography-mass spectrometry leverage these compounds for the detection and characterization of lipopolysaccharides in various environments, including bacteria-contaminated products (Mielniczuk et al., 1992).

  • Biosynthesis and Pheromone Research Studies have investigated the biosynthesis of 3-hydroxy fatty acids, including methyl 3-hydroxydodecanoate, in relation to pheromone components of certain species like the female mallard duck. This research provides insights into the enzymatic processes involved in the production of these hydroxy acids (Kolattukudy & Rogers, 1987).

  • Chemical Recycling of Plastics An innovative application of methyl 3-hydroxydodecanoate is in the chemical recycling of plastics. For example, the treatment of nylon-12 with supercritical methanol, in the presence of glycolic acid, converts it to methyl ω-hydroxydodecanoate. This method represents a potential solution for managing plastic waste efficiently (Kamimura et al., 2014).

  • Biomedical Research and Tissue Engineering Methyl 3-hydroxydodecanoate and related hydroxy fatty acids play a significant role in biomedical research, especially in tissue engineering. Their biocompatibility and involvement in the cellular response to polyhydroxyalkanoates degradation products make them valuable for developing biomaterials for medical applications (Sun et al., 2007).

  • Production of Chiral Compounds Methyl 3-hydroxydodecanoate has been used in methods for producing enantiomerically pure compounds. Processes like hydrolysis of poly(hydroxyalkanoate) copolymers and subsequent distillation yield high-purity 3-hydroxyalkanoic acid methylesters, which are valuable in stereochemical studies and pharmaceutical applications (de Roo et al., 2002).

  • Antifungal Applications The antifungal properties of compounds like 3-hydroxydodecanoic acid, closely related to methyl 3-hydroxydodecanoate, have been explored. These compounds, found in certain lactobacilli, exhibit antimicrobial activity against molds and yeasts, presenting potential applications in controlling fungal infections (Sjögren et al., 2003).

  • Bioplastic Production and Biodegradability Methyl 3-hydroxydodecanoate derivatives are instrumental in producing bioplastics like polyhydroxyalkanoates. These materials are biodegradable and suitable for various applications, from medical devices to environmentally friendly packaging solutions (Chen & Wu, 2005).

Safety And Hazards

Safety measures for handling Methyl 3-hydroxydodecanoate include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 3-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCINYANGIBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993650
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxydodecanoate

CAS RN

72864-23-4
Record name Methyl-3-hydroxydodec-5-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.5 g of zinc, 15.5 g of decanal, 25 ml of trimethoxyborane, and 25 ml of dried THF were put into a 300 ml four-neck round-bottom flask, and 17.5 g of methyl bromoacetate was dripped at 20° C. for two hours in a nitrogen gas stream. After dripping, a resultant thereof was agitated at 20° C. for one hour, and thereafter, 25 ml of saturated ammonia aqueous solution and 25 ml of glycerin were added and agitated for ten minutes. An organic layer was separated and an aqueous solution layer was extracted two times by using diethyl ether. Thereafter, the organic solution was collected and subjected to desolvation. A residue thereof was purified by distillation to obtain a β-hydroxydodecanoic acid methyl ester.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
PE Kolattukudy, L Rogers - Archives of Biochemistry and Biophysics, 1987 - Elsevier
… Rfidentical to that of methyl-3-ketododecanoate which upon NaBH4 reduction was con-verted to a compound which cochromatographed with authentic methyl-3-hydroxydodecanoate (…
Number of citations: 23 www.sciencedirect.com
CF Chang, LC Chen, CJ Hsieh… - Water science and …, 2013 - iwaponline.com
The objectives of this work were to isolate and characterize the polyhydroxyalkanoate (PHA) producing bacteria in enriched piggery sludge and make methyl esters from PHA for …
Number of citations: 1 iwaponline.com
PE Kolattukudy, S Bohnet, L Rogers - Journal of Lipid Research, 1987 - Elsevier
… to those of hexadecanol and methyl 3- hydroxydodecanoate. These two components were … with that ob- tained with authentic methyl 3-hydroxydodecanoate. The components with the …
Number of citations: 66 www.sciencedirect.com
T Kaneshiro, AG Marr - Biochimica et biophysica acta, 1963 - Elsevier
… identified as the principal product of both Component C and methyl 3-hydroxydodecanoate. … Infrared spectra of: a, synthetic methyl 3-hydroxydodecanoate; b, component A; c, …
Number of citations: 52 www.sciencedirect.com
I Belsky, DL Gutnick, E Rosenberg - FEBS letters, 1979 - core.ac.uk
Growth of the hydrocarbon degrading bacterium, Arthrobacter sp. RAG-I, is accompanied by emulsification of the hydrocarbon substrate in the growth medium [11. Emulsification is due …
Number of citations: 141 core.ac.uk
M Termonia, M Wybauw, J Bronckart… - Journal of High …, 1989 - Wiley Online Library
… Methyl undecanoate Methyl 2-hydroxydecanoate Methyl 3-hydroxydecanoate Methyl dodecanoate Methyl tridecanoate Methyl 2-hydroxydodecanoate Methyl 3- hydroxydodecanoate …
Number of citations: 7 onlinelibrary.wiley.com
KB Tomer, NJ Jensen, ML Gross - Analytical Chemistry, 1986 - ACS Publications
Previous studies showed that colllslonally activated gas-phase carboxylate anions of saturated fatty acids undergo losses of the elements of CH4, C2Hg) C3He,... by way of a highly spe-…
Number of citations: 88 pubs.acs.org
R WEISSHAAR, F LINGENS - European journal of biochemistry, 1983 - Wiley Online Library
… After hydrogenation of the methyl esters, peak4 disappeared and methyl 3-hydroxydodecanoate was formed. Hydrogenation of intact lipid A yielded quantitative amounts of ester-bound …
Number of citations: 35 febs.onlinelibrary.wiley.com
MRM Razaif‐Mazinah, SNS Anis… - Biotechnology and …, 2017 - Wiley Online Library
Pseudomonas putida Bet001 and Delftia tsuruhatensis Bet002, isolated from palm oil mill effluent, accumulated poly(3‐hydroxyalkanoates) (PHAs) when grown on aliphatic fatty acids, …
Number of citations: 11 iubmb.onlinelibrary.wiley.com
Z Xu, X Li, N Hao, C Pan, A Ahamed, JH Miller… - Bioresource …, 2019 - Elsevier
Nitrogen supply is critical to the synthesis of intracellular PHA in various bacteria. However, the specific role of the nitrogen in synthesizing PHA from benzoate, a lignin model …
Number of citations: 32 www.sciencedirect.com

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